Cas no 16635-00-0 (4-(Benzyl(methyl)amino)butan-2-one)

4-(Benzyl(methyl)amino)butan-2-one structure
16635-00-0 structure
Product Name:4-(Benzyl(methyl)amino)butan-2-one
CAS No:16635-00-0
MF:C12H17NO
MW:191.269483327866
CID:1346739
PubChem ID:14317286
Update Time:2025-04-24

4-(Benzyl(methyl)amino)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 4-[methyl(phenylmethyl)amino]-
    • 4-[benzyl(methyl)amino]butan-2-one
    • 16635-00-0
    • AS-36798
    • DTXSID50558829
    • AKOS008960601
    • QXXVHCSAINGHIK-UHFFFAOYSA-N
    • 4-(benzyl-methyl-amino)-butan-2-one
    • MFCD16151557
    • SCHEMBL5479984
    • 4-(Benzyl(methyl)amino)butan-2-one
    • Inchi: 1S/C12H17NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3
    • InChI Key: QXXVHCSAINGHIK-UHFFFAOYSA-N
    • SMILES: O=C(C)CCN(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 191.13111
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

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Additional information on 4-(Benzyl(methyl)amino)butan-2-one

Comprehensive Guide to 2-Butanone, 4-[methyl(phenylmethyl)amino]- (CAS No. 16635-00-0): Properties, Applications, and Market Insights

2-Butanone, 4-[methyl(phenylmethyl)amino]- (CAS No. 16635-00-0) is a specialized organic compound with a unique molecular structure that combines a ketone functional group with an amine moiety. This compound, also referred to as N-benzyl-N-methyl-4-aminobutan-2-one, has garnered attention in various industrial and research applications due to its versatile chemical properties. In this comprehensive guide, we delve into its physical and chemical characteristics, synthesis methods, applications, and the latest market trends.

The molecular formula of 2-Butanone, 4-[methyl(phenylmethyl)amino]- is C12H17NO, with a molecular weight of 191.27 g/mol. Its structure features a butanone backbone substituted at the 4-position by a methyl(phenylmethyl)amino group. This configuration imparts both polarity and lipophilicity, making it soluble in a range of organic solvents while exhibiting moderate water solubility. The compound typically appears as a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 280–290°C under standard atmospheric pressure.

One of the key areas of interest for 2-Butanone, 4-[methyl(phenylmethyl)amino]- is its role as an intermediate in pharmaceutical synthesis. Researchers have explored its utility in the development of central nervous system (CNS) active compounds, where the amine functionality can be leveraged to modulate biological activity. Additionally, its ketone group offers a reactive site for further chemical modifications, enabling the creation of diverse derivatives for drug discovery programs. The compound’s potential in medicinal chemistry aligns with the growing demand for novel neuroactive agents and cognitive enhancers.

Beyond pharmaceuticals, 2-Butanone, 4-[methyl(phenylmethyl)amino]- finds applications in agrochemical research. Its structural features make it a candidate for designing pesticide intermediates, particularly in formulations targeting pest control and crop protection. The compound’s ability to interact with biological systems has also prompted investigations into its use as a flavor and fragrance precursor, where its amine and ketone groups contribute to unique olfactory profiles.

The synthesis of 2-Butanone, 4-[methyl(phenylmethyl)amino]- typically involves reductive amination reactions, where 4-aminobutan-2-one is reacted with benzyl chloride in the presence of a reducing agent. Alternative routes may include N-alkylation of secondary amines or multi-step organic transformations to achieve higher purity and yield. Recent advancements in green chemistry have spurred interest in optimizing these synthetic pathways to reduce environmental impact, aligning with global trends toward sustainable chemical production.

From a market perspective, the demand for 2-Butanone, 4-[methyl(phenylmethyl)amino]- is influenced by its niche applications in high-value chemical industries. The compound’s limited commercial availability has made it a subject of interest for custom synthesis providers and research laboratories. Pricing trends reflect its specialized nature, with costs varying based on purity grades and batch sizes. As industries increasingly prioritize tailor-made intermediates, the compound’s market footprint is expected to grow, particularly in regions with robust pharmaceutical and agrochemical sectors.

Safety and handling of 2-Butanone, 4-[methyl(phenylmethyl)amino]- require standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and goggles. While not classified as highly hazardous, proper ventilation and storage conditions (e.g., cool, dry environments away from oxidizing agents) are recommended to ensure stability. Researchers and industrial users should consult material safety data sheets (MSDS) for detailed guidance on handling and disposal.

In conclusion, 2-Butanone, 4-[methyl(phenylmethyl)amino]- (CAS No. 16635-00-0) represents a versatile and valuable compound in specialty chemistry. Its dual functional groups open doors to diverse applications, from drug development to agrochemical innovation. As scientific and industrial communities continue to explore its potential, this compound is poised to play a pivotal role in advancing molecular design and functional material research. For those seeking high-purity samples or custom synthesis services, partnering with reputable suppliers ensures access to quality materials tailored to specific project needs.

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